molecular formula C12H10N2O B13249647 3-[(Furan-2-ylmethyl)amino]benzonitrile

3-[(Furan-2-ylmethyl)amino]benzonitrile

Cat. No.: B13249647
M. Wt: 198.22 g/mol
InChI Key: RSTCCZVGLXQQNN-UHFFFAOYSA-N
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Description

3-[(Furan-2-ylmethyl)amino]benzonitrile is a benzonitrile derivative featuring a furan-2-ylmethylamine substituent at the meta position of the benzene ring. This compound is characterized by its nitrile group (-CN) and the furan heterocycle, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

3-(furan-2-ylmethylamino)benzonitrile

InChI

InChI=1S/C12H10N2O/c13-8-10-3-1-4-11(7-10)14-9-12-5-2-6-15-12/h1-7,14H,9H2

InChI Key

RSTCCZVGLXQQNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CC=CO2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Furan-2-ylmethyl)amino]benzonitrile typically involves the reaction of benzonitrile with furan-2-ylmethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-2-ylmethyl)amino]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Furan-2-ylmethyl)amino]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Furan-2-ylmethyl)amino]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amino Group

3-[[Bis[(tert-butoxycarbonyl)amino]methylene]amino]benzonitrile ()
  • Structural Features: Contains a bis-Boc-protected amino group, increasing steric bulk and hydrophobicity.
  • Physicochemical Properties : Higher molecular weight (MW: ~450 g/mol) compared to the furan derivative (MW: 224 g/mol). The Boc groups reduce polarity, likely decreasing aqueous solubility.
  • Applications : Used in prodrug activation studies due to its stability under physiological conditions .
3-({[3-(1,3,4-Oxadiazol-2-yl)phenyl]amino}methyl)benzonitrile ()
  • Structural Features : Replaces furan with a 1,3,4-oxadiazole ring, introducing additional hydrogen-bond acceptors.
3-{[1-(Thiophen-2-yl)ethyl]amino}benzonitrile ()
  • Structural Features : Substitutes furan with thiophene (sulfur analog), altering electronic properties.
  • Physicochemical Properties : Thiophene’s lower electronegativity increases lipophilicity (clogP ~2.8 vs. ~2.3 for furan derivative). This may enhance blood-brain barrier penetration .

Core Modifications: Benzonitrile Derivatives with Heterocyclic Appendages

2-(3-Aminophenoxy)benzonitrile (3C) ()
  • Structural Features: Replaces the amino-furan group with a phenoxy linkage.
  • Biological Activity: Demonstrated inhibitory activity in kinase assays (IC50 < 1 µM), suggesting utility in cancer therapy. The phenoxy group may improve π-π stacking with target proteins .
(R)-3-((3-Amino-4-fluorophenyl)(cyclopropylmethylamino)methyl)benzonitrile oxalate ()
  • Structural Features: Incorporates a fluorophenyl group and cyclopropylmethylamino side chain.

Pharmaceutical Impurities and Related Structures

Impurity-A (4-(4-Hydroxypyrimidin-2-ylamino)benzonitrile) ()
  • Structural Features: Pyrimidinylamino substituent instead of furan-methylamino.
  • Applications : Identified as a degradation product of Rilpivirine Hydrochloride. The pyrimidine ring may contribute to undesired off-target interactions in antiviral therapies .

Research Findings and Trends

  • Electronic Effects : The furan ring’s oxygen atom provides moderate polarity, balancing solubility and membrane permeability. Thiophene analogs () exhibit higher lipophilicity, favoring CNS penetration.
  • Steric Considerations : Bulky substituents like Boc groups () or cyclopropylmethyl () improve target selectivity but may reduce synthetic accessibility.
  • Biological Relevance: Compounds with heterocycles (e.g., oxadiazole in ) show enhanced antimicrobial activity, while phenoxy-linked derivatives () are potent kinase inhibitors.

Biological Activity

3-[(Furan-2-ylmethyl)amino]benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2OC_{12}H_{10}N_2O. The compound features a furan ring attached to a benzonitrile moiety via an amino group, which may influence its interaction with biological targets.

Property Details
Molecular FormulaC12H10N2OC_{12}H_{10}N_2O
Molecular Weight198.22 g/mol
IUPAC NameThis compound
Canonical SMILESNC(=C1=CC=CO1)C2=CC=CC=C2C#N

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer cell proliferation and apoptosis.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies showed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Cytotoxicity Studies

Cytotoxicity assays have revealed that this compound exhibits dose-dependent effects on cell viability. For instance, in A549 lung cancer cells, treatment with varying concentrations resulted in decreased cell viability, correlating with increased apoptosis markers such as caspase activation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against several bacterial strains. This suggests that the compound may also serve as a lead for developing new antimicrobial agents.

Case Studies

  • Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells demonstrated that exposure to this compound led to a significant reduction in cell growth and increased apoptosis rates compared to untreated controls.
  • Lung Cancer Study : In A549 cells, a notable increase in caspase-3 activity was observed after treatment with the compound, indicating its potential as a therapeutic agent for lung cancer.
  • Antimicrobial Efficacy : In a preliminary screening against Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential role in combating bacterial infections.

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